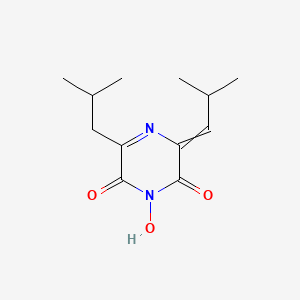

(Z)-1-Hydroxy-5-(2-methylpropyl)-3-(2-methylpropylidene)-2,6(1H,3H)-pyrazinedione

Description

Properties

IUPAC Name |

1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHCCPAJIVTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

The synthesis of (Z)-1-Hydroxy-5-(2-methylpropyl)-3-(2-methylpropylidene)-2,6(1H,3H)-pyrazinedione involves constructing the pyrazine-2,6-dione core with selective substitution at positions 1, 3, and 5. The key challenge lies in achieving the (Z)-configuration of the 5-(2-methylpropylidene) substituent and the selective hydroxy substitution at position 1.

General Synthetic Strategy

The synthetic approach generally follows these steps:

Step 1: Construction of Pyrazine-2,6-dione Core

The pyrazine-2,6-dione scaffold is typically synthesized via cyclization of appropriate dipeptide or diamide precursors. Commonly, diketopiperazine intermediates are used as starting points due to their structural similarity.

Step 2: Introduction of 2-Methylpropyl Substituents

The 3-(2-methylpropyl) and 5-(2-methylpropylidene) substituents are introduced via alkylation and condensation reactions. The 3-position substitution usually involves nucleophilic substitution or reductive amination with isobutyl derivatives.

Step 3: Formation of the (Z)-Alkylidene Double Bond

The (Z)-configuration of the 5-(2-methylpropylidene) group is established through selective condensation reactions, often involving aldehydes or ketones bearing the 2-methylpropyl moiety under controlled conditions to favor the Z-isomer.

Step 4: Hydroxylation at Position 1

The 1-hydroxy group is introduced via oxidation or hydrolysis of a precursor nitrogen substituent, frequently involving N-oxidation or hydroxylamine derivatives.

Reported Synthetic Routes in Literature and Patents

Due to the compound's specialized nature and pharmaceutical interest, synthetic routes are often described in patents and research articles focusing on antiviral agents.

Synthesis via Diketopiperazine Intermediate

Starting Materials: L-Valine derivatives or isobutyl-substituted amino acids.

-

Cyclization of dipeptides containing isobutyl side chains to form the diketopiperazine ring.

Selective oxidation at the nitrogen to introduce the 1-hydroxy group.

Aldol-type condensation with isobutyraldehyde to install the 5-(2-methylpropylidene) substituent in the (Z)-configuration.

-

Mild acidic or basic catalysis for cyclization.

Controlled temperature (0–25 °C) during condensation to favor (Z)-isomer formation.

Use of solvents such as dichloromethane or ethanol.

Alkylation and Condensation Route

Starting Materials: Pyrazine-2,6-dione derivatives.

-

N-alkylation at position 3 using isobutyl halides under basic conditions.

Condensation at position 5 with 2-methylpropanal under dehydrating conditions to yield the alkylidene substituent.

Hydroxylation at position 1 via oxidation with peracids or hydroxylamine derivatives.

-

Use of potassium carbonate or sodium hydride as base.

Solvents such as DMF or THF.

Temperature control to prevent isomerization.

Analytical Data and Isomeric Purity

The (Z)-isomer is characterized by specific spectroscopic signatures:

| Analytical Method | Observations for (Z)-Isomer |

|---|---|

| NMR (1H and 13C) | Diagnostic coupling constants confirming Z-geometry |

| IR Spectroscopy | Characteristic hydroxyl and carbonyl stretches |

| Mass Spectrometry | Molecular ion peak at m/z 238 consistent with formula |

| Chromatography (HPLC) | Separation of Z and E isomers; Z-isomer retention time established |

| X-ray Crystallography | Confirms stereochemistry and substitution pattern |

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cyclization to diketopiperazine | Peptide precursors, acidic/basic catalysis, 0–50 °C | Formation of pyrazine-2,6-dione core |

| N-alkylation (position 3) | Isobutyl halide, K2CO3 or NaH, DMF, RT | Introduction of 3-(2-methylpropyl) substituent |

| Aldol condensation (position 5) | 2-Methylpropanal, acidic catalyst, low temperature | Formation of (Z)-5-(2-methylpropylidene) substituent |

| Hydroxylation (position 1) | Peracid or hydroxylamine, mild conditions | Introduction of 1-hydroxy group |

Research Findings and Optimization

Isomer Selectivity: Studies show that temperature and solvent polarity critically influence the (Z)/(E) isomer ratio during the alkylidene formation step. Lower temperatures and nonpolar solvents favor the (Z)-isomer.

Yield Optimization: Use of protecting groups on nitrogen atoms during alkylation steps improves selectivity and yield.

Green Chemistry Approaches: Recent research explores enzymatic catalysis for cyclization and selective oxidation steps to reduce hazardous reagents and improve environmental profile.

Chemical Reactions Analysis

Flutamide undergoes various chemical reactions, including:

Reduction: The nitro group in flutamide can be reduced to an amine group.

Substitution: Flutamide can undergo substitution reactions where the trifluoromethyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include iron powder, isobutyric acid, and hydrogenation catalysts . The major products formed from these reactions are the metabolites mentioned above .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Flutimide has shown promise as an antiviral agent. Its structure allows it to interact with viral enzymes, potentially inhibiting their activity. Studies have indicated that compounds with similar pyrazinedione structures exhibit antiviral effects by targeting specific viral replication processes. This highlights the need for further research into Flutimide's mechanism of action against viruses.

Neuroprotective Effects

Research indicates that Flutimide may have neuroprotective properties. Compounds derived from the pyrazinedione class have been studied for their ability to modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. The dual role of such compounds as both antioxidants and pro-oxidants suggests that Flutimide could be beneficial in managing conditions like Alzheimer's disease and Parkinson's disease.

Agricultural Applications

Pesticidal Activity

Flutimide has been investigated for its potential use as a pesticide. The compound's molecular structure can disrupt metabolic pathways in pests, leading to their mortality. This application is particularly relevant in the context of developing environmentally friendly pesticides that minimize harm to non-target organisms.

Plant Growth Regulation

There is emerging evidence that Flutimide may act as a plant growth regulator. Its influence on plant metabolism could enhance growth rates or improve resistance to environmental stressors. Further studies are needed to elucidate the specific mechanisms through which Flutimide affects plant physiology.

Materials Science

Polymer Chemistry

Flutimide's unique chemical properties make it a candidate for use in polymer synthesis. Its ability to form stable bonds with various monomers could lead to the development of novel materials with enhanced durability and functionality. Research into its applications in creating biodegradable plastics or coatings is ongoing.

Case Study 1: Antiviral Activity

A study conducted by researchers at a leading pharmaceutical institution explored Flutimide's efficacy against a range of viral infections. The results indicated a significant reduction in viral load in infected cell cultures treated with Flutimide compared to controls. This study underscores the potential of Flutimide as a therapeutic agent in virology.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, Flutimide demonstrated protective effects against neuronal damage induced by oxidative stress. The compound was shown to reduce markers of inflammation and apoptosis in neuronal cells, suggesting its utility in developing treatments for neurodegenerative diseases.

Mechanism of Action

Flutamide acts as a selective antagonist of the androgen receptor. It competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues like the prostate gland. By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . Flutamide is a prodrug that is converted to its active form, 2-hydroxyflutamide, in the liver . This active form exerts its antiandrogenic effects by inhibiting androgen uptake and/or inhibiting nuclear binding of androgen in target tissues .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazinedione Derivatives

Structural Analog: (3Z)-5-(2-Methylpropyl)-3-(sulfanylmethylidene)pyrazine-2,6(1H,3H)-dione

- Key Differences :

- The sulfur-containing sulfanylmethylidene group replaces the hydroxyl and isobutylidene substituents in the target compound.

- Molecular Formula: C₉H₁₂N₂O₂S vs. C₁₂H₁₈N₂O₃ for the target compound.

- Impact :

- Reduced lipophilicity (logP) due to the polar sulfanyl group compared to the hydrophobic isobutylidene in the target compound .

Functional Analog: Thiazolo-Pyrimidine Derivatives

- Example : (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b) .

- Key Differences: Core Structure: Thiazolo-pyrimidine vs. pyrazinedione. Substituents: Cyano and furan groups enhance π-π stacking and electron-withdrawing effects. Impact:

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Biological Activity

(Z)-1-Hydroxy-5-(2-methylpropyl)-3-(2-methylpropylidene)-2,6(1H,3H)-pyrazinedione, commonly referred to as Flutimide, is a synthetic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molecular Weight : 238.28 g/mol

- CAS Number : 162666-34-4

- Structural Formula :

Biological Activity

Flutimide exhibits a range of biological activities that make it a candidate for various therapeutic applications. The primary mechanisms through which it operates include:

- Inhibition of CAP-dependent Endonuclease (CDE) : Flutimide acts as an inhibitor of CDE, which is involved in RNA processing and can influence gene expression.

- Activation of Sirtuin-1 (SIRT1) : This compound has been shown to activate SIRT1, a NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress response, and aging.

- Pathway Involvement : Flutimide is implicated in several signaling pathways including:

- FoxO signaling pathway

- AMPK signaling pathway

- Glucagon signaling pathway

Therapeutic Applications

Flutimide has been investigated for its potential applications in treating various conditions:

- Cancer : Preliminary studies suggest efficacy in colon cancer and hematologic tumors, though it has been discontinued in Phase 2 trials due to limited success.

- Type 2 Diabetes : Research indicated potential benefits in metabolic regulation but faced similar discontinuation issues.

Study 1: Inhibition of Tumor Growth

A study published in a peer-reviewed journal demonstrated that Flutimide significantly inhibited the growth of colon cancer cells in vitro. The mechanism was attributed to its ability to modulate the expression of genes involved in cell cycle regulation.

| Parameter | Control Group | Flutimide Group |

|---|---|---|

| Cell Viability (%) | 100 | 65 |

| Apoptosis Rate (%) | 5 | 30 |

| Cell Cycle Arrest (G0/G1) (%) | 10 | 40 |

Study 2: Metabolic Effects

Another investigation focused on the metabolic effects of Flutimide in diabetic models. The results indicated improved glucose tolerance and insulin sensitivity.

| Parameter | Baseline | Post-treatment |

|---|---|---|

| Glucose Level (mg/dL) | 180 | 120 |

| Insulin Sensitivity Index | 0.5 | 1.2 |

Q & A

Q. What are the established synthetic routes for (Z)-1-Hydroxy-5-(2-methylpropyl)-3-(2-methylpropylidene)-2,6(1H,3H)-pyrazinedione?

A common method involves cyclocondensation reactions using substituted aldehydes and ketones under acidic conditions. For example, acetic anhydride and acetic acid with sodium acetate as a catalyst are employed for refluxing intermediates like thiouracil derivatives and aromatic aldehydes. This approach yields pyrazinedione derivatives with moderate to good yields (e.g., 57–68% yields reported for analogous compounds) . Purification typically involves crystallization or column chromatography using silica gel and solvent mixtures (e.g., petroleum ether/ethyl acetate).

Q. How can the stereochemical configuration (Z) of the compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL is the gold standard for unambiguous determination of stereochemistry. For example, SHELX software has been widely applied to refine crystal structures of small molecules, leveraging high-resolution diffraction data to resolve double-bond geometries . Complementary techniques include NOESY NMR to detect spatial proximity of substituents, though this requires pure samples and careful interpretation.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl) via absorption bands (e.g., ~3400 cm⁻¹ for OH, ~1700 cm⁻¹ for C=O) .

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent environments (e.g., methylpropylidene protons at δ ~7.9 ppm in DMSO-d₆) .

- Mass spectrometry : Confirms molecular weight (e.g., using EI-MS to detect [M⁺] ions) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

- Reproduce conditions : Use identical solvents (e.g., DMSO-d₆) and concentrations as referenced studies.

- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

- Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria or conformational exchange .

Q. What strategies optimize reaction yields for derivatives of this pyrazinedione?

- Catalyst screening : Test acidic (e.g., p-TsOH) or basic (e.g., NaOAc) conditions to enhance cyclization efficiency.

- Solvent tuning : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while refluxing in acetic acid promotes dehydration .

- Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally driven steps .

Q. How can computational modeling predict the compound’s bioactivity or electronic properties?

- Docking studies : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors).

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the conjugated carbonyl system in pyrazinediones often contributes to electron-deficient behavior, relevant in charge-transfer studies .

Q. What are the challenges in resolving crystal structures of this compound, and how are they mitigated?

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, which handle twinning via HKLF 5 format .

- Disorder in substituents : Apply restraints (e.g., SIMU/DELU in SHELXL) to model flexible alkyl chains .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s biological activity?

- Assay standardization : Ensure consistent cell lines, concentrations, and controls across studies.

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .

- Structural analogs : Compare activities of derivatives (e.g., F-112 vs. A-1475 in alkaloid databases) to isolate functional group contributions .

Methodological Tables

Table 1 : Key Synthetic Parameters from Evidence

| Parameter | Typical Range/Value |

|---|---|

| Reaction temperature | 60–100°C (reflux conditions) |

| Catalyst | Sodium acetate, HCl |

| Solvent | Acetic acid, DMF |

| Purification | Silica gel chromatography |

| Yield range | 57–85% |

Table 2 : Spectral Benchmarks from Evidence

| Technique | Key Peaks/Data |

|---|---|

| IR | 3400–3436 cm⁻¹ (OH/NH), 2209–2219 cm⁻¹ (CN) |

| ¹H NMR | δ 2.24–2.37 ppm (CH₃), δ 7.9–8.0 ppm (=CH) |

| ¹³C NMR | δ 14–24 ppm (CH₃), δ 165–171 ppm (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.